1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea is a compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention due to its potential applications in various scientific fields, including medicinal chemistry and agricultural sciences. The molecular formula of 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea is , and its CAS number is 259269-08-4.
The compound is classified as an organic urea derivative and is synthesized from 4,5-dimethyl-1H-pyrazole-3-carboxylic acid. Its structure features a urea functional group attached to a pyrazole ring, which contributes to its biological activity and reactivity.
The synthesis of 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea typically involves the reaction of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with an appropriate isocyanate. This reaction is generally carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the urea linkage.
The molecular structure of 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea consists of a pyrazole ring substituted with two methyl groups at positions 4 and 5 and a urea moiety attached at position 3 of the pyrazole ring.
1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea can undergo various chemical reactions:
The outcomes of these reactions depend on specific reagents and conditions used:
The mechanism of action for 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea involves its interactions with biological targets, particularly in enzyme inhibition pathways. Research indicates that compounds in this class may act as inhibitors for specific kinases or enzymes involved in signaling pathways.
Studies have demonstrated that such compounds can bind to active sites on target proteins, affecting their activity and potentially leading to therapeutic effects in diseases where these pathways are dysregulated.
1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea has several scientific uses:
This compound exemplifies the versatility of pyrazole derivatives in both pharmaceutical and agricultural applications, highlighting the importance of ongoing research in these areas.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry since Ludwig Knorr's pioneering synthesis in 1883 [2] [9]. Early pyrazole derivatives like antipyrine (analgesic) laid the groundwork for exploring structure-activity relationships (SAR). The late 20th century witnessed a surge in pyrazole-based drug development, exemplified by celecoxib (COX-2 inhibitor), rimonabant (CB1 antagonist), and crizotinib (ALK inhibitor) [1] [9] [10]. These drugs leverage pyrazole's distinct electronic properties: the pyrrole-like N1 (weakly acidic) and pyridine-like N2 (basic) enable diverse binding interactions with biological targets. The ring's aromatic character (6 π-electrons) and regiochemical flexibility allow substitutions at C3, C4, C5, or N1, facilitating tailored pharmacokinetic and pharmacodynamic profiles [2] [9].
Table 1: Milestone Pyrazole-Based Drugs and Their Therapeutic Applications
Compound | Target/Therapeutic Use | Key Structural Features |
---|---|---|
Celecoxib | COX-2 inhibitor (anti-inflammatory) | 1,5-Diarylpyrazole with sulfonamide |
Rimonabant | CB1 antagonist (anti-obesity) | 1,5-Diarylpyrazole with piperidine carboxamide |
Crizotinib | ALK inhibitor (anticancer) | 2-Aminopyrazole core with pyridine linker |
Erdafitinib | FGFR inhibitor (anticancer) | 3-Urea-linked pyrazole-quinoxaline hybrid |
The urea group (–NH–C(=O)–NH–) is a privileged pharmacophore due to its dual hydrogen-bonding capacity and conformational adaptability. It donates two H-bonds via N–H groups and accepts one via the carbonyl oxygen, enabling high-affinity interactions with enzyme active sites or receptors [3] [5] [6]. In pyrazole hybrids, urea linkers bridge the heterocycle with auxiliary fragments (e.g., aryl, alkyl, or heteroaryl groups), optimizing target engagement. Key roles include:
Table 2: Urea-Mediated Interactions in Pyrazole Hybrids and Biological Targets
Target | Interaction Type | Biological Consequence |
---|---|---|
VEGFR-2 Kinase | H-bonds with Glu885/Asp1046 | Anti-angiogenic activity |
hCA II | Coordination with Zn2+ active site | Enzyme inhibition |
CB1 Receptor | H-bonding with transmembrane residues | Antagonism of cannabinoid signaling |
EGFRT790M | Disruption of hydrophobic pocket | Overcomes tyrosine kinase inhibitor resistance |
The scaffold 1-(4,5-dimethyl-4H-pyrazol-3-yl)urea integrates pyrazole regiochemistry with urea functionality. Its design leverages:
Table 3: Synthetic Strategies for Pyrazole-Urea Derivatives
Method | Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Knorr Pyrazole Synthesis | Hydrazine + 1,3-dicarbonyls (e.g., acetylacetone) | High regioselectivity, scalable | Limited to symmetric diketones |
Urea Coupling | Pyrazolyl amine + Isocyanates (R–N=C=O) | Chemoselective, mild conditions | Requires anhydrous solvents |
Rh-Catalyzed Annulation | Enaminones + Alkynes + Hydrazines | Direct access to complex hybrids | Catalyst cost and complexity |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2